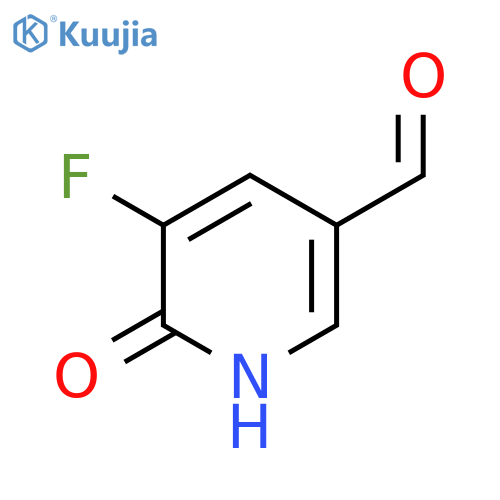Cas no 1227605-77-7 (5-Fluoro-6-hydroxynicotinaldehyde)

1227605-77-7 structure
商品名:5-Fluoro-6-hydroxynicotinaldehyde
5-Fluoro-6-hydroxynicotinaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Fluoro-6-hydroxynicotinaldehyde
- G14753
- 5-fluoro-6-oxo-1,6-dihydropyridine-3-carbaldehyde
- 5-fluoro-6-hydroxypyridine-3-carbaldehyde
- 1227605-77-7
- SCHEMBL15760086
-
- インチ: 1S/C6H4FNO2/c7-5-1-4(3-9)2-8-6(5)10/h1-3H,(H,8,10)
- InChIKey: QXRRKGZUUFAEMS-UHFFFAOYSA-N
- ほほえんだ: FC1C(NC=C(C=O)C=1)=O
計算された属性
- せいみつぶんしりょう: 141.02260653g/mol
- どういたいしつりょう: 141.02260653g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2
- 疎水性パラメータ計算基準値(XlogP): -0.3
5-Fluoro-6-hydroxynicotinaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024000181-1g |
5-Fluoro-6-hydroxynicotinaldehyde |
1227605-77-7 | 97% | 1g |
$1590.00 | 2023-09-03 | |
| 1PlusChem | 1P02938W-2.5g |
5-fluoro-6-hydroxypyridine-3-carbaldehyde |
1227605-77-7 | 95% | 2.5g |
$1756.00 | 2023-12-25 | |
| Aaron | AR0293H8-50mg |
5-fluoro-6-hydroxypyridine-3-carbaldehyde |
1227605-77-7 | 95% | 50mg |
$248.00 | 2023-12-16 | |
| Ambeed | A565637-250mg |
5-Fluoro-6-hydroxynicotinaldehyde |
1227605-77-7 | 97% | 250mg |
$313.0 | 2025-03-05 | |
| Ambeed | A565637-100mg |
5-Fluoro-6-hydroxynicotinaldehyde |
1227605-77-7 | 97% | 100mg |
$185.0 | 2025-03-05 | |
| Alichem | A024000181-250mg |
5-Fluoro-6-hydroxynicotinaldehyde |
1227605-77-7 | 97% | 250mg |
673.20 USD | 2021-06-10 | |
| Alichem | A024000181-500mg |
5-Fluoro-6-hydroxynicotinaldehyde |
1227605-77-7 | 97% | 500mg |
1,009.40 USD | 2021-06-10 | |
| Aaron | AR0293H8-250mg |
5-fluoro-6-hydroxypyridine-3-carbaldehyde |
1227605-77-7 | 97% | 250mg |
$330.00 | 2025-02-17 | |
| Aaron | AR0293H8-500mg |
5-fluoro-6-hydroxypyridine-3-carbaldehyde |
1227605-77-7 | 95% | 500mg |
$776.00 | 2023-12-16 | |
| 1PlusChem | 1P02938W-250mg |
5-fluoro-6-hydroxypyridine-3-carbaldehyde |
1227605-77-7 | 95% | 250mg |
$491.00 | 2023-12-25 |
5-Fluoro-6-hydroxynicotinaldehyde 関連文献
-
1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
1227605-77-7 (5-Fluoro-6-hydroxynicotinaldehyde) 関連製品
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 2279938-29-1(Alkyne-SS-COOH)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1227605-77-7)5-Fluoro-6-hydroxynicotinaldehyde

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):151/256/692